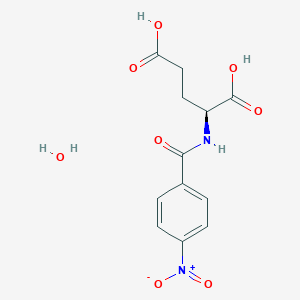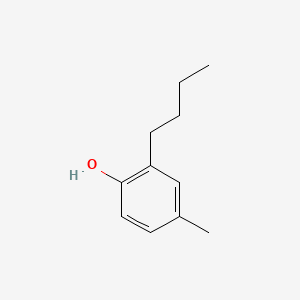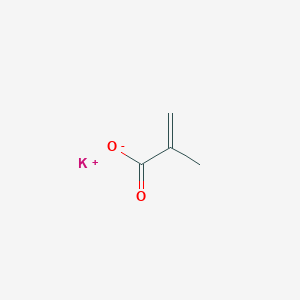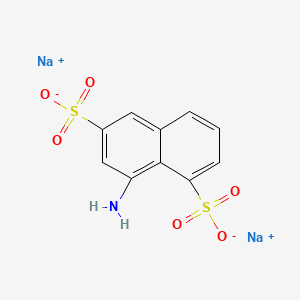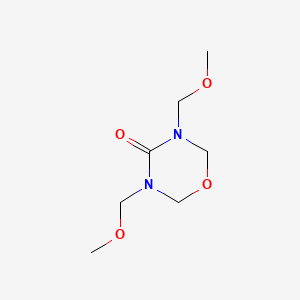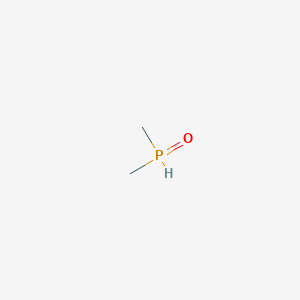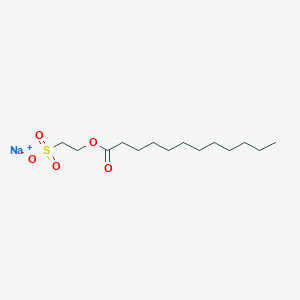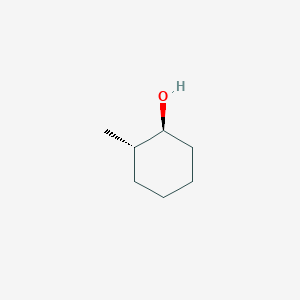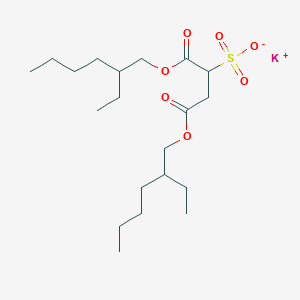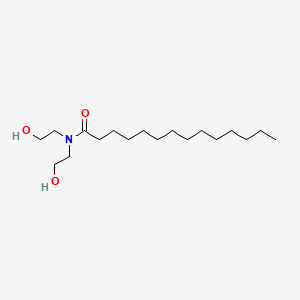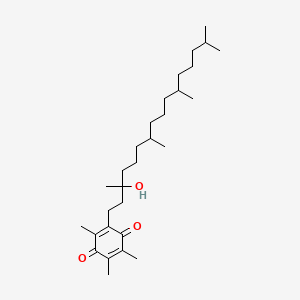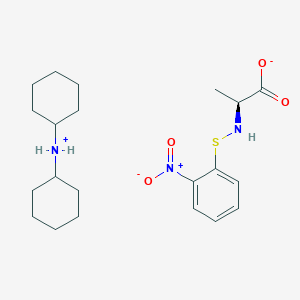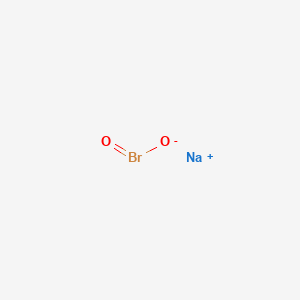
sodium;bromite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bromite is a sodium salt of bromous acid with the chemical formula NaBrO₂. It is typically found in its trihydrate form, NaBrO₂·3H₂O, and appears as a yellow solid. This compound is primarily used in the textile industry as a desizing agent for oxidative starch removal and as an oxidizing agent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bromite can be synthesized through the controlled disproportionation of sodium hypobromite at a pH of 11-12 and a temperature of 0°C. This process involves the reaction of bromine with sodium hydroxide to form sodium hypobromite, which then undergoes disproportionation to yield sodium bromite .
Industrial Production Methods: In an industrial setting, sodium bromite is often produced as a 10% aqueous solution or as a solid trihydrate. The preparation involves adding bromine to a mixed solution of sodium bromite and 15% sodium hydroxide under controlled stirring and temperature conditions (10-20°C). This method ensures high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium bromite is known for its oxidizing properties. It undergoes various chemical reactions, including:
Oxidation: Sodium bromite can oxidize alcohols to aldehydes.
Hofmann Degradation: It is used in the Hofmann degradation of amides to amines, where it acts as an oxidizing agent in the presence of sodium hydroxide.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve sodium bromite and the substrate (e.g., alcohol) under mild conditions.
Hofmann Degradation: Requires sodium bromite, sodium hydroxide, and a catalytic amount of sodium bromide in an aqueous medium.
Major Products:
Oxidation: Aldehydes (e.g., benzaldehyde from benzyl alcohol).
Hofmann Degradation: Amines (e.g., primary amines from amides).
Scientific Research Applications
Sodium bromite has diverse applications in scientific research, including:
Biology: Employed in biochemical studies for oxidative reactions.
Medicine: Investigated for its potential use in oxidative stress studies and as a reagent in pharmaceutical synthesis.
Mechanism of Action
The primary mechanism of action of sodium bromite involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, thereby converting them into oxidized products. In the Hofmann degradation, sodium bromite oxidizes the amide to an intermediate isocyanate, which then hydrolyzes to form the corresponding amine .
Comparison with Similar Compounds
Sodium Bromide (NaBr): A sodium salt of hydrobromic acid, used in organic synthesis and as a sedative.
Sodium Hypobromite (NaBrO): Used as a disinfectant and bleaching agent.
Sodium Bromate (NaBrO₃): Used in the food industry as a flour improver and in chemical synthesis.
Uniqueness: Sodium bromite is unique due to its specific oxidizing properties and its ability to facilitate the Hofmann degradation of amides. Unlike sodium bromide, which is primarily used for its bromide ion, sodium bromite’s utility lies in its oxidative capabilities. Sodium hypobromite and sodium bromate, while also oxidizing agents, have different applications and reactivity profiles compared to sodium bromite .
Properties
IUPAC Name |
sodium;bromite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCVSSWORUBFET-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-]Br=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

